Cas no 511-01-3 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-)

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- structure
511-01-3 structure
Product Name:2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
CAS-Nr.:511-01-3
MF:C30H50O2
MW:442.716809749603
CID:370471
PubChem ID:11453544
Update Time:2025-04-19

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • α-Onocerol
    • 5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
    • ALPHA-ONOCERIN
    • alpha-Onocerol
    • α-Onocerin
    • α-Onocerinneat
    • 1'-hydroxy-MDZ
    • 1-Hydroxymethylmidazolam
    • 1'-Hydroxymidazolam
    • 1-OH-midazolam
    • Onocerin
    • (+)-Onocerin
    • [ "" ]
    • Alpha-onocerin chloroform hemisolvate
    • C21734
    • (+)-alpha-onocerin
    • 8,14-secogammacera-8(26),14(27)-diene-3beta,21alpha-diol
    • AKOS040761341
    • GESZMTVZGWZBPW-IHIDZKKCSA-
    • CHEBI:138303
    • InChI=1/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
    • (2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
    • (3beta,21alpha)-8,14-Secogammacera-8(26),14(27)-diene-3,21-diol
    • (+)-Onocerin; -Onocerin
    • FS-9945
    • NS00042974
    • 511-01-3
    • (2S,4aR,5S,8aR)-5-{2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]ethyl}-1,1,4a-trimethyl-6-methylenedecahydronaphthalen-2-ol
    • EINECS 208-118-6
    • Alpha-onocerin, primary pharmaceutical reference standard
    • DTXSID10965373
    • 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
    • AKOS032948455
    • a-Onocerol
    • (2S,4AR,5S,8AR)-5-{2-[(1S,4AR,6S,8AR)-6-HYDROXY-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-1,1,4A-TRIMETHYL-6-METHYLIDENE-HEXAHYDRO-2H-NAPHTHALEN-2-OL
    • 2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
    • Inchi: 1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
    • InChI-Schlüssel: GESZMTVZGWZBPW-IHIDZKKCSA-N
    • Lächelt: O[C@H]1CC[C@]2(C)[C@H](C(=C)CC[C@H]2C1(C)C)CC[C@H]1C(=C)CC[C@H]2C(C)(C)[C@H](CC[C@@]21C)O

Berechnete Eigenschaften

  • Genaue Masse: 442.38100
  • Monoisotopenmasse: 442.381080833g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 32
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 699
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topologische Polaroberfläche: 40.5Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.0±0.1 g/cm3
  • Siedepunkt: 524.3±50.0 °C at 760 mmHg
  • Flammpunkt: 210.3±24.7 °C
  • PSA: 40.46000
  • LogP: 7.30580
  • Dampfdruck: 0.0±3.1 mmHg at 25°C

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Sicherheitsinformationen

2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
05800590-10MG
Alpha-onocerin
511-01-3 primary reference standard
10MG
¥5216.93 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83528-5MG
α-Onocerin
511-01-3
5mg
¥4403.23 2024-12-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3389-1 mg
alpha-Onocerol
511-01-3
1mg
¥1635.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O29070-5mg
5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
511-01-3
5mg
¥3200.0 2021-09-08
ChemFaces
CFN98814-10mg
alpha-Onocerol
511-01-3 >=98%
10mg
$318 2023-09-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83528-5MG
511-01-3
5MG
¥3907.88 2023-01-06
TargetMol Chemicals
TN3389-5 mg
alpha-Onocerol
511-01-3 98%
5mg
¥ 2,140 2023-07-10
TargetMol Chemicals
TN3389-1 mL * 10 mM (in DMSO)
alpha-Onocerol
511-01-3 98%
1 mL * 10 mM (in DMSO)
¥ 2240 2023-09-15
TargetMol Chemicals
TN3389-5mg
alpha-Onocerol
511-01-3
5mg
¥ 2140 2024-07-19
PhytoLab
83528-50mg
α-Onocerin
511-01-3 ≥ 95.0 %
50mg
€1381.5 2023-10-25
Empfohlene Lieferanten
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen